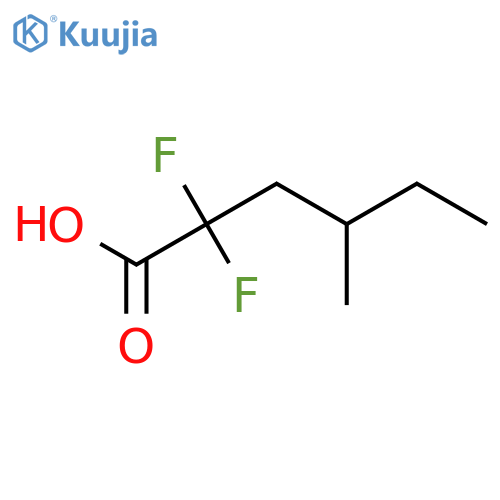Cas no 2229607-61-6 (2,2-difluoro-4-methylhexanoic acid)

2229607-61-6 structure
商品名:2,2-difluoro-4-methylhexanoic acid
2,2-difluoro-4-methylhexanoic acid 化学的及び物理的性質
名前と識別子
-
- 2,2-difluoro-4-methylhexanoic acid
- 2229607-61-6
- SCHEMBL20413839
- ZYJPNTMZQYTWKE-UHFFFAOYSA-N
- EN300-1945419
-
- インチ: 1S/C7H12F2O2/c1-3-5(2)4-7(8,9)6(10)11/h5H,3-4H2,1-2H3,(H,10,11)
- InChIKey: ZYJPNTMZQYTWKE-UHFFFAOYSA-N
- ほほえんだ: FC(C(=O)O)(CC(C)CC)F
計算された属性
- せいみつぶんしりょう: 166.08053595g/mol
- どういたいしつりょう: 166.08053595g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 145
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 37.3Ų
2,2-difluoro-4-methylhexanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1945419-2.5g |
2,2-difluoro-4-methylhexanoic acid |
2229607-61-6 | 2.5g |
$2492.0 | 2023-09-17 | ||
| Enamine | EN300-1945419-0.1g |
2,2-difluoro-4-methylhexanoic acid |
2229607-61-6 | 0.1g |
$1119.0 | 2023-09-17 | ||
| Enamine | EN300-1945419-1.0g |
2,2-difluoro-4-methylhexanoic acid |
2229607-61-6 | 1g |
$1272.0 | 2023-05-31 | ||
| Enamine | EN300-1945419-0.05g |
2,2-difluoro-4-methylhexanoic acid |
2229607-61-6 | 0.05g |
$1068.0 | 2023-09-17 | ||
| Enamine | EN300-1945419-0.5g |
2,2-difluoro-4-methylhexanoic acid |
2229607-61-6 | 0.5g |
$1221.0 | 2023-09-17 | ||
| Enamine | EN300-1945419-5.0g |
2,2-difluoro-4-methylhexanoic acid |
2229607-61-6 | 5g |
$3687.0 | 2023-05-31 | ||
| Enamine | EN300-1945419-10.0g |
2,2-difluoro-4-methylhexanoic acid |
2229607-61-6 | 10g |
$5467.0 | 2023-05-31 | ||
| Enamine | EN300-1945419-5g |
2,2-difluoro-4-methylhexanoic acid |
2229607-61-6 | 5g |
$3687.0 | 2023-09-17 | ||
| Enamine | EN300-1945419-0.25g |
2,2-difluoro-4-methylhexanoic acid |
2229607-61-6 | 0.25g |
$1170.0 | 2023-09-17 | ||
| Enamine | EN300-1945419-1g |
2,2-difluoro-4-methylhexanoic acid |
2229607-61-6 | 1g |
$1272.0 | 2023-09-17 |
2,2-difluoro-4-methylhexanoic acid 関連文献
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
2229607-61-6 (2,2-difluoro-4-methylhexanoic acid) 関連製品
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
